molecular formula C6H9N3O2 B555950 DL-Histidine CAS No. 4998-57-6

DL-Histidine

Cat. No. B555950
CAS RN: 4998-57-6
M. Wt: 155.15 g/mol
InChI Key: HNDVDQJCIGZPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Histidine is the mixed isomer of D- and L-histidine . It is an amino acid that is commonly found as a component of total parenteral nutrition . It has been used to study the fouling behavior of polyethersulfone ultrafiltration membranes made with different PVP (polyvinylpyrrolidone) .


Synthesis Analysis

The synthesis of DL-Histidine involves several complex processes. There are reports of D-amino acids being the causative molecules of serious diseases, resulting in the formation of, for example, prion protein and amyloid β . D-Amino acids in peptides and proteins are typically identified by sequencing each residue by Edman degradation or by hydrolysis with hydrochloric acid for amino acid analysis .


Molecular Structure Analysis

The molecular formula of DL-Histidine is C6H9N3O2, and it has a molecular weight of 155.15 . The structure of DL-Histidine has been extensively studied and is available in various databases .


Chemical Reactions Analysis

DL-Histidine is involved in several chemical reactions. For instance, it has been found that degradation of the amino acid histidine can increase the sensitivity of cancer cells to methotrexate . Also, a unique proton exchange reaction with short-term proton dissociation from the coordinated imidazolyl group catalyzed by hydroxide ion was characterized .


Physical And Chemical Properties Analysis

DL-Histidine is a solid at 20 degrees Celsius . It has a molecular weight of 155.15 . It is soluble in hot water .

Scientific Research Applications

Synthesis of DL-Histidine

DL-Histidine is often used in the field of biochemistry for its synthesis. Researchers have developed improved methods for synthesizing DL-Histidine, which can be beneficial for various biochemical applications .

Amino Acid Chiral Ligand Exchange Media

DL-Histidine can be used to evaluate the efficiency of amino acid chiral ligand exchange media. This application is particularly important in the field of stereochemistry, where the ability to distinguish between different chiral forms of a molecule is crucial .

Capillary Electrophoresis

In the field of analytical chemistry, DL-Histidine is used in running buffers for capillary electrophoresis. This technique is used to separate ionic species by their charge and frictional forces .

Organic Intermediate

DL-Histidine serves as an important organic intermediate. An organic intermediate is a molecular entity that forms as a transient species during the conversion of reactants to products .

Agrochemical Applications

DL-Histidine can be used in the agrochemical field. While the specific applications can vary, this could include use in the synthesis of pesticides or fertilizers .

Pharmaceutical Applications

In the pharmaceutical industry, DL-Histidine can be used in the development of new drugs or therapies. Its properties can contribute to the effectiveness of these treatments .

Dyestuff Field

DL-Histidine can also be used in the dyestuff field. It could potentially be used in the synthesis of dyes or pigments .

Future Directions

There is ongoing research into the potential benefits of DL-Histidine. For instance, it has been found that a diet rich in the amino acid histidine increases the effectiveness of methotrexate treatment and lowers toxicity in mice . This suggests that DL-Histidine could potentially be used to enhance the effectiveness of certain cancer treatments in the future .

Mechanism of Action

Target of Action

DL-Histidine, a racemic mixture of D- and L-histidine , is an essential amino acid that plays a crucial role in various biological processes. It primarily targets proteins and enzymes involved in metabolic pathways, immune responses, and cellular functions .

Mode of Action

DL-Histidine interacts with its targets through various mechanisms. It can act as a proton buffer, metal ion chelator, and a scavenger of reactive oxygen and nitrogen species . It also plays a role in erythropoiesis and the histaminergic system . The imidazole side chain in histidine can participate in cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations .

Biochemical Pathways

Histidine is involved in several biochemical pathways. It can be metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) . Histidine is also a precursor to histamine, a vital inflammatory agent in immune responses . Moreover, histidine-producing microorganisms can synthesize this amino acid using a common biosynthetic pathway, which consists of ten biochemical steps .

Pharmacokinetics

The pharmacokinetics of DL-Histidine are complex and can be influenced by various factors. It has been used for investigating pharmacokinetics and enzymic reaction mechanisms in vivo . .

Result of Action

The molecular and cellular effects of DL-Histidine’s action are diverse. It can influence ion absorption , provide neuroprotection , and potentially increase the sensitivity of cancer cells to certain treatments . In addition, it can induce growth retardation and metabolic dysfunction when supplemented in excess .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DL-Histidine. For instance, the pH condition can affect its protonation forms and thus its interaction properties . Moreover, dietary factors can also impact its effectiveness. For example, a diet rich in histidine can increase the effectiveness of certain treatments and lower toxicity .

properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDVDQJCIGZPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901785
Record name DL-Histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name DL-Histidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20671
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

DL-Histidine

CAS RN

4998-57-6, 71-00-1
Record name DL-Histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4998-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004998576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name histidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Histidine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HISTIDINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU6SDF3Q03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Histidine
Reactant of Route 2
DL-Histidine
Reactant of Route 3
DL-Histidine
Reactant of Route 4
DL-Histidine
Reactant of Route 5
DL-Histidine
Reactant of Route 6
DL-Histidine

Q & A

Q1: What is the molecular formula and weight of DL-Histidine?

A1: DL-Histidine has the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol. []

Q2: Is there spectroscopic data available for DL-Histidine?

A2: Yes, research has explored the terahertz absorption spectra of DL-Histidine, revealing distinct peaks compared to its enantiomer, L-Histidine. These differences are attributed to variations in intermolecular interactions. [] Further studies utilized infrared (IR) spectroscopy and density functional theory (DFT) calculations to investigate the vibrational characteristics and electronic properties of DL-Histidine in both solid and aqueous phases. []

Q3: How does the chirality of histidine affect its interaction with other molecules?

A3: Research shows that chirality plays a significant role in the interactions of histidine with other molecules. For instance, studies on copper(II)-histidine complexes in frozen solutions using electron-nuclear double resonance (ENDOR) spectroscopy revealed that the hyperfine coupling of Hα can serve as a signature for histamine coordination where both the amino and imino nitrogens of the same molecule bind to copper(II). [] Furthermore, studies on the interaction of platinum and tungsten ferrocyanides with DL-Histidine, DL-Threonine, and DL-Valine showed that the adsorption behavior varied depending on the amino acid and pH, highlighting the influence of chirality on these interactions. []

Q4: Are there any structural differences between L-Histidine and DL-Histidine crystals?

A4: Yes, the crystal structures of L-Histidine and DL-Histidine differ. In DL-Histidine crystals, the molecules are nearly fully extended but adopt a different conformation compared to the chemically identical L-Histidine molecules in their respective crystal lattices. [] This difference in conformation can influence the packing and intermolecular interactions within the crystal structures.

Q5: Can DL-Histidine be used to induce the biosynthesis of specific compounds?

A5: Research suggests that DL-Histidine can effectively induce the biosynthesis of prodigiosin in non-proliferating Serratia marcescens cells. [, ] It was found to be the most effective among various amino acids tested, resulting in a significant yield of prodigiosin. Interestingly, the addition of DL-Methionine further enhanced this biosynthesis.

Q6: Does DL-Histidine impact zinc metabolism?

A7: Research suggests that zinc deficiency in rats alters histidine metabolism. Zinc-deficient rats exhibited increased oxidation of radiolabeled histidine and altered incorporation into proteins of various organs. [] These findings highlight the role of zinc in regulating histidine metabolism, particularly through the urocanic acid pathway.

Q7: Have computational methods been used to study DL-Histidine?

A8: Yes, DFT calculations have been instrumental in predicting the electronic properties of DL-Histidine in the liquid phase. These calculations provided insights into the HOMO and LUMO energies and the HOMO-LUMO energy gap, aiding in the understanding of its electronic behavior. []

Q8: What is the role of X-ray charge densities in understanding DL-Histidine?

A9: Experimental X-ray charge densities obtained from low-temperature data have been crucial in analyzing intermolecular interactions and lattice energies of DL-Histidine crystals. These analyses provided insights into the electrostatic contributions to the intermolecular interactions, which were found to be significant compared to the nonelectrostatic components. [, ]

Q9: Can DL-Histidine be used in the synthesis of specific materials?

A10: Yes, research shows that DL-Histidine can act as a template and ligand in the solvothermal synthesis of a new layered zinc phosphate, (C6H10N3O2)Zn2(HPO4)(PO4)·H2O. [] This compound exhibits photoluminescence and demonstrates the potential of using DL-Histidine in synthesizing novel materials with specific properties.

Q10: How does DL-Histidine influence the crystallization of zeolites?

A11: DL-Histidine has been successfully employed as a buffer in the liquid-phase hydrothermal synthesis of Dodecasil 3C, a pure silica zeolite. Its presence affects the silica chemistry, leading to the formation of large, single crystals of Dodecasil 3C. [] This control over crystal size and morphology highlights the potential of DL-Histidine in tailoring material properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.